N-(2-butoxyphenyl)-4-biphenylcarboxamide
Description
N-(2-butoxyphenyl)-4-biphenylcarboxamide is a biphenyl-derived carboxamide compound characterized by a 4-biphenylcarboxamide core substituted with a 2-butoxyphenyl group. The butoxy side chain (C₄H₉O) introduces lipophilicity, which may enhance membrane permeability and adsorption properties.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-17-26-22-12-8-7-11-21(22)24-23(25)20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYAZKHRUHVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-butoxyphenyl)-4-biphenylcarboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional applications.
Structural and Functional Analogues
Key Comparative Insights
- Lipophilicity and Adsorption : The butoxyphenyl substituent in the target compound confers higher lipophilicity compared to acetylphenyl (polar) or hydroxyethoxyethyl (hydrophilic) analogs. This property aligns with findings for IL2 (1,3-dibutyl-2-(2-butoxyphenyl)-imidazole iodide), where longer alkyl chains improved corrosion inhibition efficiency via stronger adsorption on metal surfaces .
- Bioactivity: Thiazolidinone-linked biphenylcarboxamides (e.g., N-[5-(arylidene)-2-aryl-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide) exhibit anti-inflammatory activity at 10 mg/kg, suggesting that the biphenylcarboxamide core is pharmacologically active. The butoxyphenyl group may enhance bioavailability but could require optimization to avoid metabolic instability .
- Synthetic Flexibility : Ethynyl- and acetyl-substituted derivatives (–5) demonstrate the scaffold’s adaptability for click chemistry or further functionalization, whereas the target compound’s butoxy group may limit such modifications due to steric hindrance.
Contradictions and Limitations
- Corrosion vs. Bioactivity : While butoxy groups enhance corrosion inhibition in ionic liquids , their role in pharmaceuticals is less clear. Excessive lipophilicity may reduce aqueous solubility, complicating drug delivery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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